![molecular formula C19H22N4O4S B2727478 2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 834888-08-3](/img/structure/B2727478.png)
2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex organic compound characterized by a unique combination of functional groups, including methoxyethyl, methoxyphenyl, imidazolylsulfanyl, and isoxazolylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can be achieved through a multi-step organic synthesis approach, typically involving:
Step 1: Formation of the imidazole ring via a cyclization reaction between a diamine and a dicarbonyl compound.
Step 2: Introduction of the methoxyethyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.
Step 3: Addition of the isoxazole ring through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalysts is essential. Key steps may include:
Utilization of automated reactors to control reaction parameters precisely.
Employing green chemistry principles to minimize waste and enhance yield.
Scale-up synthesis protocols to ensure consistent batch quality and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using mild reducing agents such as sodium borohydride, resulting in dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide, dichloromethane.
Major Products Formed
Sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, due to its multiple reactive sites. Biology: Investigated for its potential as a pharmacophore in drug discovery, showing promise in anti-inflammatory and anticancer activities. Medicine: Explored as a candidate in medicinal chemistry for designing new therapeutic agents targeting specific enzymes and receptors. Industry: Used in the development of advanced materials with specialized properties, such as conductivity and fluorescence.
Mechanism of Action
The compound's mechanism of action involves interacting with biological targets, possibly through binding to enzyme active sites or receptors, leading to modulation of biochemical pathways. This interaction may involve hydrogen bonding, van der Waals forces, and covalent bonding with specific amino acid residues.
Comparison with Similar Compounds
Unique Aspects: The presence of both imidazole and isoxazole rings in a single molecule, combined with methoxy groups, imparts unique chemical and biological properties. Similar Compounds:
1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazole: Lacks the isoxazole ring, potentially altering its biological activity.
N-(5-Methyl-isoxazol-3-yl)-acetamide: Contains the isoxazole and acetamide moieties but lacks the imidazole and methoxy groups.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-10-17(22-27-13)21-18(24)12-28-19-20-11-16(23(19)8-9-25-2)14-4-6-15(26-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCBPUYDZMHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
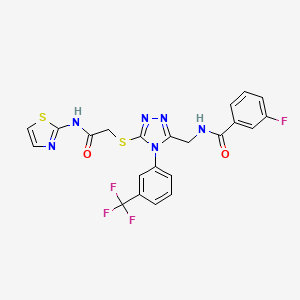
![N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2727399.png)
![2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one](/img/structure/B2727400.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727402.png)
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2727404.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)
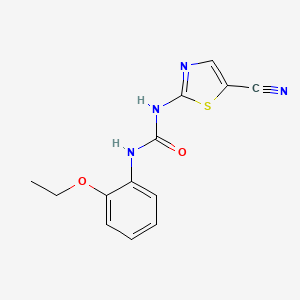
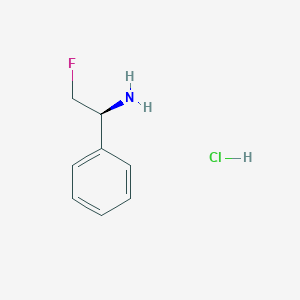
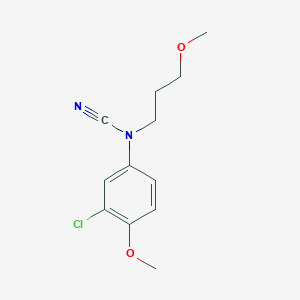

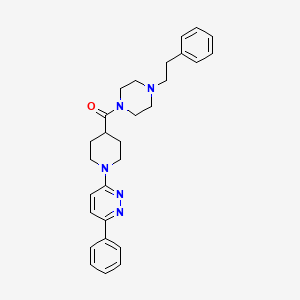
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2727415.png)
![N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2727417.png)
